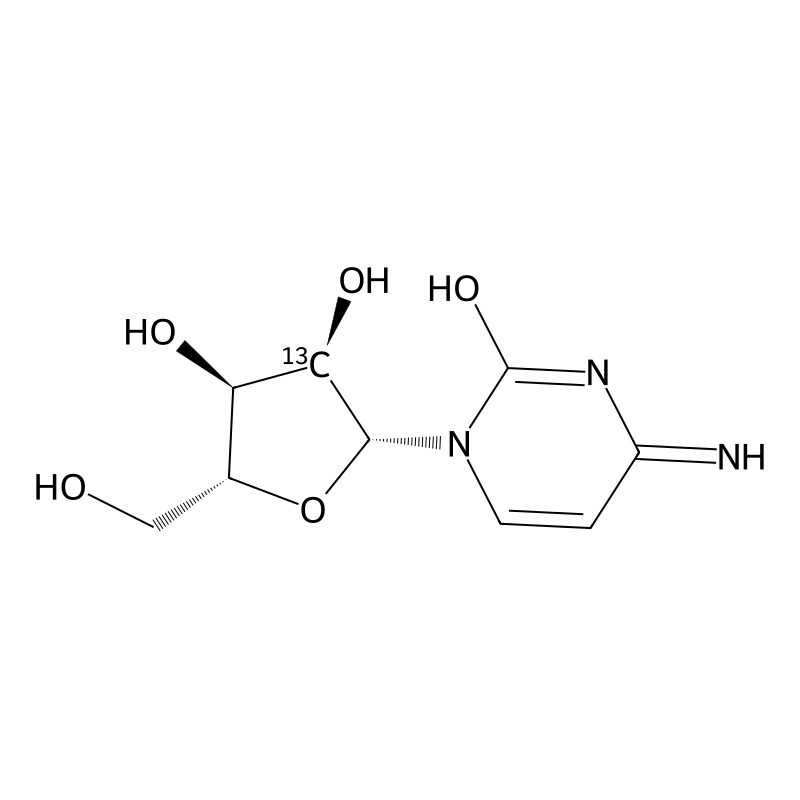cytidine-2'-13C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Isotope Labeling for Metabolic Studies:
Cytidine-2'-13C serves as a valuable tool for tracing the metabolic pathways of cytidine and its derivatives in living organisms. When incorporated into cells, the enriched 13C isotope can be readily detected and distinguished from naturally occurring 12C using techniques like nuclear magnetic resonance (NMR) spectroscopy . This allows researchers to track the movement, conversion, and fate of cytidine within the cell, providing insights into essential cellular processes like RNA synthesis and pyrimidine metabolism.
Mechanistic Studies of Enzyme Activity:
Cytidine-2'-13C is employed in studies investigating the function and mechanism of enzymes involved in cytidine metabolism. By incorporating the labeled cytidine into substrates or products of these enzymes, scientists can use NMR spectroscopy to monitor the specific carbon atoms involved in the reaction . This information sheds light on the detailed steps and binding interactions within the enzyme, furthering our understanding of these crucial biological processes.
Structural Studies of RNA-protein Interactions:
Cytidine-2'-13C finds application in studies aiming to understand the interactions between RNA and protein molecules. By incorporating this labeled nucleotide into specific sites within RNA molecules, researchers utilize NMR techniques to probe the specific interactions and binding modes between the RNA and its protein partners . This knowledge is crucial for understanding various cellular processes regulated by RNA-protein interactions, such as gene expression and regulation.








